molecular formula C13H19NO3S B4451979 N,N-diethyl-2-(ethylsulfonyl)benzamide

N,N-diethyl-2-(ethylsulfonyl)benzamide

Cat. No.: B4451979
M. Wt: 269.36 g/mol
InChI Key: VULCURUPNILXQN-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(ethylsulfonyl)benzamide is a benzamide derivative featuring a sulfonyl group at the 2-position of the aromatic ring and N,N-diethyl substitution on the amide nitrogen. The ethylsulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

N,N-diethyl-2-ethylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-4-14(5-2)13(15)11-9-7-8-10-12(11)18(16,17)6-3/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULCURUPNILXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(ethylsulfonyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with benzamide as the starting material.

    Diethylation: The benzamide undergoes diethylation using diethylamine in the presence of a suitable catalyst, such as sodium hydride, to form N,N-diethylbenzamide.

    Sulfonylation: The N,N-diethylbenzamide is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the diethylation and sulfonylation steps.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide core allows for substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Varied products depending on the substituent introduced.

Scientific Research Applications

N,N-diethyl-2-(ethylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-diethyl-2-(ethylsulfonyl)benzamide with analogous benzamide derivatives, focusing on substituent effects, synthetic routes, and biological relevance.

N,N-Diethyl-2-(methylthio)benzamide

  • Structure : The methylthio (-SMe) group replaces the ethylsulfonyl (-SO₂Et) group.
  • Key Differences :
    • Electronic Effects : The methylthio group is electron-donating (σpara = -0.15), contrasting with the electron-withdrawing sulfonyl group (σpara = +1.81). This alters reactivity in electrophilic substitution and metal-catalyzed reactions .
    • Biological Activity : Used as a precursor in SHP2 phosphatase inhibitors (e.g., SBI-4668), where the thioether is oxidized to sulfone intermediates during synthesis. The methylthio analog itself may exhibit lower target affinity due to reduced polarity .
  • Synthesis : Prepared via lithium diisopropylamide (LDA)-mediated coupling of N,N-diethyl-2-(methylthio)benzamide with aldehydes .

3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

  • Structure : Retains the ethylsulfonyl group but replaces the N,N-diethyl amide with a thiazole-pyridine substituent.
  • Biological Target: Demonstrated potency in epigenetic enzyme inhibition, unlike the diethylamide variant, which lacks heteroaromatic recognition elements .
  • Synthesis: Coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole via EDCI/HOBt activation .

N,N-Diethyl-2-(trimethylsilyl)benzamide

  • Structure : Features a trimethylsilyl (-SiMe₃) group instead of ethylsulfonyl.
  • Key Differences :
    • Steric Effects : The bulky silyl group hinders electrophilic substitution at the ortho position, directing reactivity to para sites.
    • Reactivity : Undergoes ipso-borodesilylation and halogenation, unlike the sulfonyl analog, which resists such transformations due to its EWG nature .

N,N-Diethyl-2-[(2-methylquinazolin-4-yl)oxy]ethanamine

  • Structure : Substitutes the ethylsulfonyl group with a quinazoline-linked ether chain.
  • Key Differences :
    • Biological Activity : Exhibits antiplasmodial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), targeting parasitic kinases rather than human phosphatases .
    • Solubility : The ether linkage increases hydrophilicity compared to the sulfonyl group, altering bioavailability .

Tabulated Comparison of Key Compounds

Compound Name Substituent (R) Biological Activity Key Synthetic Method Reference
This compound -SO₂Et SHP2 phosphatase inhibition (precursor) LDA-mediated coupling
N,N-Diethyl-2-(methylthio)benzamide -SMe Intermediate for SHP2 inhibitors Aldehyde coupling via LDA
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide -SO₂Et + thiazole-pyridine KDM4A inhibition (IC₅₀ = 12 nM) EDCI/HOBt-mediated amidation
N,N-Diethyl-2-(trimethylsilyl)benzamide -SiMe₃ Halogenation studies Electrophilic substitution
N,N-Diethyl-2-(quinazolinyloxy)ethanamine Quinazoline ether Antiplasmodial (IC₅₀ = 0.8 µM) Nucleophilic substitution

Mechanistic and Functional Insights

  • Sulfonyl vs. Thioether : The ethylsulfonyl group’s oxidation state (S⁺⁴) enhances metabolic stability and hydrogen-bond acceptor capacity, critical for phosphatase inhibition. In contrast, thioethers (S⁻²) are prone to oxidation, limiting their in vivo utility .
  • Heterocyclic vs. Alkyl Substituents : Thiazole and quinazoline moieties introduce planar aromatic surfaces, enabling interactions with hydrophobic enzyme pockets absent in N,N-diethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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